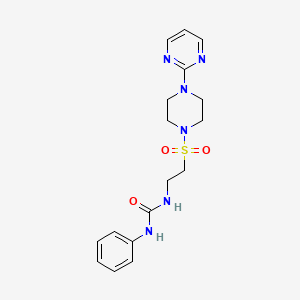

1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea

Description

Properties

IUPAC Name |

1-phenyl-3-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3S/c24-17(21-15-5-2-1-3-6-15)20-9-14-27(25,26)23-12-10-22(11-13-23)16-18-7-4-8-19-16/h1-8H,9-14H2,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIKGJNMGPXIOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of phenyl isocyanate with 2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanol in the presence of a base to form the urea linkage. The sulfonyl group is then introduced through a sulfonation reaction using sulfonyl chloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Halogenated reagents and strong bases such as sodium hydride (NaH) are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl-piperazine moiety is known to bind to various biological targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Urea Backbone Modifications

Piperazine Ring Variations

- The pyrimidin-2-yl substituent on piperazine in the target compound differs from the 4-methoxyphenyl () and 2-hydroxyethyl (5k) groups. Pyrimidinyl groups are associated with kinase inhibition due to their ability to mimic ATP’s purine ring .

- In , piperazine is fused into a pyrido-pyrimidinone scaffold, demonstrating the ring’s versatility in diverse pharmacophores, though these lack the urea moiety .

Research Findings and Mechanistic Insights

- Antiproliferative Activity : Analogs like 5k inhibit cancer cell proliferation via kinase pathway modulation (e.g., EGFR or VEGFR2), with IC₅₀ values comparable to clinical candidates .

- Kinase Selectivity : The 2-oxaadamantyl urea () demonstrates selective inhibition of cyclin-dependent kinases (CDKs), likely due to steric complementarity with kinase ATP pockets .

- Metabolic Stability: Sulfonylated ureas (e.g., ) exhibit prolonged half-lives in vitro compared to non-sulfonylated derivatives, highlighting the sulfonyl group’s role in resisting enzymatic degradation .

Biological Activity

1-Phenyl-3-(2-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. The compound's unique structure includes a phenyl group, a urea moiety, and a piperazine ring substituted with a pyrimidine group, which enhances its biological activity and solubility.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.46 g/mol. The presence of the sulfonyl group is significant as it enhances the compound's reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cell growth in melanoma and renal cancer cell lines, suggesting that this compound may also possess anticancer properties .

The mechanism of action for this compound primarily involves interaction with specific molecular targets within cancer cells. Studies have shown that it may inhibit key pathways involved in cell proliferation and survival. Interaction studies typically assess:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell metabolism.

- Receptor Modulation : It could act on various receptors involved in signaling pathways that regulate cell growth.

- Apoptosis Induction : The compound may promote programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound. The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Pyrimidin-2-yloxy)-phenylurea | Pyrimidine and phenol linkage | Anticancer activity |

| N-(Pyridin-3-yloxy)-phenylurea | Pyridine instead of pyrimidine | Antimicrobial properties |

| 4-(Piperazin-1-yloxy)-phenylurea | Piperazine substituent | Neuroactive effects |

The unique combination of a pyrimidine ring with a sulfonamide functionality in this compound distinguishes it from other derivatives, suggesting broader therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 1-Phenyl-3-(2-((4-(pyrimidin-2-y-l)piperazin-1-y-l)sulfonyl)ethyl)urea in various experimental settings:

- In Vitro Studies : Various assays demonstrate its ability to inhibit proliferation in multiple cancer cell lines, including melanoma and renal carcinoma.

- Animal Models : Preclinical trials indicate significant tumor reduction in xenograft models treated with this compound.

- Synergistic Effects : Research suggests potential synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy.

Q & A

Q. What spectroscopic techniques are recommended to confirm the structural integrity of this urea derivative post-synthesis?

To validate the compound's structure, employ a combination of 1H NMR and 13C NMR to identify proton and carbon environments, particularly focusing on urea NH signals (δ ~9.5–10.5 ppm) and sulfonyl group resonances. Compare results with spectral databases or structurally analogous compounds (e.g., 1-(tert-butyl)-3-(2-(phenylethynyl)phenyl)urea ). High-resolution mass spectrometry (HRMS) should confirm the molecular formula (e.g., exact mass ±0.001 Da) . For crystalline samples, X-ray crystallography can resolve bond geometries, as demonstrated for piperazine-containing analogs .

Q. How can researchers assess the purity of this compound for pharmacological studies?

Use reverse-phase HPLC with a C18 column and a mobile phase buffered at pH 6.5 (e.g., 15.4 g/L ammonium acetate adjusted with acetic acid) to separate impurities. Validate purity against pharmacopeial guidelines, such as those for related urea impurities (e.g., triazolopyridine derivatives) . Tandem mass spectrometry (LC-MS/MS) is recommended for detecting trace degradation products.

Q. What safety precautions are critical during handling?

While specific safety data for this compound is limited, structurally similar piperazine-sulfonyl derivatives require handling in a fume hood, nitrile gloves, and PPE due to potential respiratory and dermal toxicity. Refer to SDS guidelines for benzothiazolone-piperazine analogs, which mandate waste neutralization and spill containment protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding?

Systematically modify the phenyl , sulfonylethyl , and piperazine-pyrimidine moieties. For example:

- Replace the phenyl group with substituted aromatics (e.g., 4-chlorophenyl) to assess steric/electronic effects .

- Introduce alkyl or morpholine groups to the piperazine ring to evaluate solubility and receptor interactions . Use molecular docking to predict binding affinities and validate via kinase inhibition assays (e.g., FLT3 or phosphatase targets) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Re-evaluate compound purity : Impurities like triazolo[4,3-a]pyridinones (common in urea syntheses) may skew results .

- Standardize assay conditions: For enzyme inhibition, control pH (6.5–7.4) and ionic strength, as seen in phosphatase studies .

- Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. cell-based assays).

Q. How can flow chemistry improve the synthesis scalability of this compound?

Adopt continuous-flow reactors to optimize exothermic steps (e.g., sulfonylation or urea coupling). Key parameters:

- Residence time : Adjust to minimize byproducts (e.g., overalkylation).

- Temperature control : Use jacketed reactors for steps requiring cryogenic conditions (e.g., –20°C for Swern-type oxidations) .

- In-line analytics : Implement FTIR or UV monitoring for real-time yield assessment.

Q. What formulation challenges arise for in vivo studies, and how are they addressed?

- Aqueous solubility : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes, as seen in Pfizer’s piperazine-urea formulations .

- Stability : Conduct accelerated degradation studies under acidic (pH 3), neutral (pH 7.4), and basic (pH 9) conditions. Stabilize with antioxidants (e.g., BHT) if oxidation is observed .

Methodological Tables

Q. Table 1. Key NMR Signals for Structural Validation

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| Urea NH | 9.5–10.5 | 190–200 |

| Sulfonyl SO2 | - | 210 |

| Piperazine CH2 | 2.5–3.5 | 45–55 |

| Adapted from spectral data of analogous ureas . |

Q. Table 2. HPLC Conditions for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | C18 (4.6 × 150 mm, 5 µm) |

| Mobile Phase | 15.4 g/L ammonium acetate (pH 6.5)/acetonitrile (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV 254 nm |

| Based on pharmacopeial methods for urea derivatives . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.